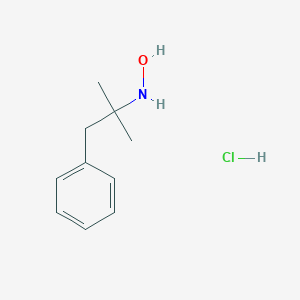

N-Hydroxy Phentermine Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Hydroxy Phentermine Hydrochloride, also known as N-Hydroxy-α,α-dimethylbenzeneethanamine Hydrochloride or 2-Hydroxylamino-2-methyl-1-phenylpropane Hydrochloride, is a biochemical compound with the molecular formula C10H15NO•HCl and a molecular weight of 201.69 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

准备方法

The synthesis of N-Hydroxy Phentermine Hydrochloride involves several steps. One method starts with dimethylbenzyl carbinol as the raw material. This is added to a mixed solution of acetic acid and an organic solvent, followed by the dropwise addition of sulfuric acid as a catalyst. The mixture is stirred for reaction, then water is added until it becomes turbid. An alkali solution is used to adjust the pH to 6-8, followed by vacuum filtration to obtain N-(1,1-dimethyl-phenethyl) acetamide. The acetamide is then dissolved in an organic solvent, and an inorganic strong base solid is used as an acid-binding agent. The mixture is heated and refluxed, cooled to room temperature, and water is added. The product is extracted, dried with an anhydrous desiccant overnight, and the solid is removed. The filtrate is distilled under reduced pressure to obtain phentermine free alkali, which is then dissolved in an organic solvent. Hydrochloric acid or dry hydrogen chloride gas is introduced in an ice bath, stirred, and suction filtered to obtain this compound .

化学反应分析

N-Hydroxy Phentermine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, acetic acid, and inorganic strong bases. The major products formed from these reactions include N-(1,1-dimethyl-phenethyl) acetamide and phentermine free alkali .

科学研究应用

N-Hydroxy Phentermine Hydrochloride is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions. Its applications extend to chemistry, biology, medicine, and industry, where it is used to investigate molecular mechanisms and pathways .

作用机制

The mechanism of action of N-Hydroxy Phentermine Hydrochloride involves its interaction with molecular targets and pathways. It undergoes minimal p-hydroxylation, N-oxidation, and N-hydroxylation followed by conjugation. These metabolic processes represent about 6% of the administered dose, with approximately 5% being N-oxidized and N-hydroxylated metabolites .

相似化合物的比较

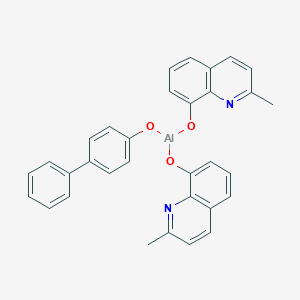

N-Hydroxy Phentermine Hydrochloride is similar to other compounds in the phentermine family, such as phentermine, ephedrine, and pseudoephedrine. These compounds are sympathomimetic amines that mimic the actions of endogenous neurotransmitters stimulating the sympathetic nervous system. Phentermine is used as an appetite suppressant, while ephedrine is used as a vasopressor during resuscitation . This compound is unique in its specific applications in proteomics research and its distinct metabolic pathways .

属性

IUPAC Name |

N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,11-12)8-9-6-4-3-5-7-9;/h3-7,11-12H,8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYKGISVDSKDHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499140 |

Source

|

| Record name | N-Hydroxy-2-methyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51835-51-9 |

Source

|

| Record name | N-Hydroxy-2-methyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。